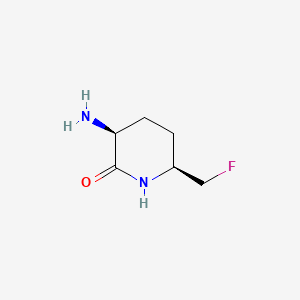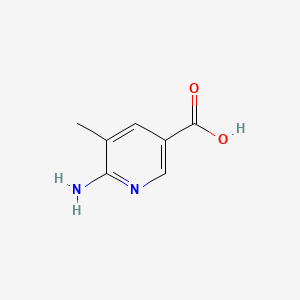
(3S,6S)-6-(Fluoromethyl)-3-aminopiperidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,6S)-6-(Fluoromethyl)-3-aminopiperidin-2-one, also known as FMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. FMA is a piperidine derivative that has been synthesized using various methods and has shown promising results in scientific research.
Mécanisme D'action
(3S,6S)-6-(Fluoromethyl)-3-aminopiperidin-2-one acts as an acetylcholinesterase inhibitor, which leads to an increase in the levels of acetylcholine in the brain. Acetylcholine is a neurotransmitter that is involved in cognitive function, and its deficiency has been linked to various neurological disorders. (3S,6S)-6-(Fluoromethyl)-3-aminopiperidin-2-one has also been shown to have an affinity for the dopamine D2 receptor, which is involved in the regulation of dopamine levels in the brain.
Biochemical and Physiological Effects:
(3S,6S)-6-(Fluoromethyl)-3-aminopiperidin-2-one has been shown to have an impact on the levels of neurotransmitters in the brain, including acetylcholine and dopamine. The increase in acetylcholine levels can lead to an improvement in cognitive function, while the modulation of dopamine levels can have an impact on mood and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
(3S,6S)-6-(Fluoromethyl)-3-aminopiperidin-2-one has several advantages for use in lab experiments, including its ability to inhibit acetylcholinesterase and its affinity for the dopamine D2 receptor. However, there are also limitations to its use, including the potential for toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the research and development of (3S,6S)-6-(Fluoromethyl)-3-aminopiperidin-2-one, including the exploration of its potential as a drug candidate for the treatment of Alzheimer's disease, Parkinson's disease, and schizophrenia. Further research is also needed to fully understand its mechanism of action and to determine its safety and efficacy in humans. Additionally, the development of new synthesis methods for (3S,6S)-6-(Fluoromethyl)-3-aminopiperidin-2-one could lead to the production of more potent and selective compounds for use in scientific research.
In conclusion, (3S,6S)-6-(Fluoromethyl)-3-aminopiperidin-2-one is a promising compound that has shown potential for use in drug discovery and development. Its ability to inhibit acetylcholinesterase and its affinity for the dopamine D2 receptor make it a promising candidate for the treatment of various neurological disorders. However, further research is needed to fully understand its mechanism of action and to determine its safety and efficacy in humans.
Méthodes De Synthèse
(3S,6S)-6-(Fluoromethyl)-3-aminopiperidin-2-one can be synthesized using various methods, including the Mannich reaction, reductive amination, and nucleophilic addition. The most commonly used method involves the Mannich reaction, which involves the condensation of formaldehyde, an amine, and an enone. The synthesis of (3S,6S)-6-(Fluoromethyl)-3-aminopiperidin-2-one using the Mannich reaction has been well-documented in scientific literature.
Applications De Recherche Scientifique
(3S,6S)-6-(Fluoromethyl)-3-aminopiperidin-2-one has been used in scientific research as a potential drug candidate for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. (3S,6S)-6-(Fluoromethyl)-3-aminopiperidin-2-one has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that is involved in the breakdown of acetylcholine. The inhibition of acetylcholinesterase can lead to an increase in the levels of acetylcholine, which is a neurotransmitter that is involved in cognitive function.
Propriétés
IUPAC Name |
(3S,6S)-3-amino-6-(fluoromethyl)piperidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11FN2O/c7-3-4-1-2-5(8)6(10)9-4/h4-5H,1-3,8H2,(H,9,10)/t4-,5-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GANRAQVVLLVVCG-WHFBIAKZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)NC1CF)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C(=O)N[C@@H]1CF)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Oxa-1,7-diazabicyclo[4.2.0]octan-8-one](/img/structure/B575211.png)




![4-Ethoxy-N,N-dimethylpyrrolo[2,1-f][1,2,4]triazin-2-amine](/img/structure/B575218.png)






![N-[1-(4-Cyanophenyl)ethyl]acetamide](/img/structure/B575234.png)